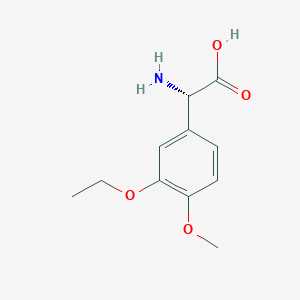

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid

Description

Properties

IUPAC Name |

(2S)-2-amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-3-16-9-6-7(10(12)11(13)14)4-5-8(9)15-2/h4-6,10H,3,12H2,1-2H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHMDDPZZGLVAD-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)[C@@H](C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Predicted ¹H and ¹³C NMR Spectra for (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid

Executive Summary

This guide provides a comprehensive structural analysis and predicted Nuclear Magnetic Resonance (NMR) data for (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid . As a chiral

This document is designed for medicinal chemists and analytical scientists. It details the theoretical chemical shifts, coupling constants, and experimental protocols required to validate the identity of this intermediate, often used in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs).

Structural Analysis & Spin System Strategy

Before interpreting the spectra, we must define the magnetic environment. The molecule consists of three distinct spin systems:[1]

-

The Aromatic Core (ABC System): A 1,3,4-trisubstituted benzene ring. The 3-ethoxy and 4-methoxy groups are strong electron donors, shielding the aromatic protons.

-

The Aliphatic Side Chains:

-

Ethyl Group: An

system (Triplet + Quartet). -

Methoxy Group: An isolated singlet (

). -

Chiral Backbone: The

-proton is a methine singlet (or broad doublet depending on ammonium exchange).

-

-

Exchangeable Protons: The amine (

) and carboxylic acid (

Molecular Visualization & Numbering

To ensure accurate assignment, we utilize the following atom numbering scheme for the prediction tables.

Figure 1: Connectivity and numbering logic for the target molecule. Note the chiral center at C2.

Predicted ¹H NMR Data (400 MHz)

Solvent Selection:

-

Reasoning: Amino acids exist as zwitterions in neutral

, often broadening the

Reference: TMS (

| Position | Type | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| -COOH | Exchangeable | 12.0 - 13.0 | Broad Singlet | 1H | - | Deshielded acidic proton; often invisible if wet. |

| -NH | Exchangeable | 8.5 - 8.8 | Broad Singlet | 3H | - | Ammonium form (if TFA added). Shifts to ~2-3 ppm if free base. |

| Ar-H (C2') | Aromatic | 7.05 - 7.10 | Doublet (d) | 1H | Meta to alkyl; ortho to ethoxy. Shielded by ether. | |

| Ar-H (C6') | Aromatic | 6.95 - 7.00 | Doublet of Doublets (dd) | 1H | Ortho to alkyl. | |

| Ar-H (C5') | Aromatic | 6.90 - 6.95 | Doublet (d) | 1H | Ortho to methoxy. Most shielded aromatic proton. | |

| Methine | 4.85 - 5.10 | Singlet (s) | 1H | - | Deshielded by phenyl ring and amino group. Broadens if exchanging. | |

| -OCH | Methylene | 4.00 - 4.05 | Quartet (q) | 2H | Typical ethoxy methylene shift. | |

| -OCH | Methyl | 3.75 - 3.78 | Singlet (s) | 3H | - | Typical aromatic methoxy shift. |

| -CH | Methyl | 1.30 - 1.35 | Triplet (t) | 3H | Typical ethoxy methyl shift. |

Analyst Note: The aromatic region shows a classic "roofing" effect or ABX pattern depending on the exact field strength. The C2' and C6' protons are magnetically non-equivalent but have very similar chemical shifts.

Predicted ¹³C NMR Data (100 MHz)

Solvent:

| Carbon Type | Shift ( | Description |

| C=O (Acid) | 169.0 - 171.0 | Carbonyl carbon. |

| Ar-C (C4') | 148.5 - 149.5 | Quaternary, attached to Methoxy (Ipso). |

| Ar-C (C3') | 147.5 - 148.5 | Quaternary, attached to Ethoxy (Ipso). |

| Ar-C (C1') | 128.0 - 130.0 | Quaternary, attached to chiral center. |

| Ar-CH (C6') | 120.0 - 121.0 | Aromatic methine. |

| Ar-CH (C2') | 112.0 - 113.5 | Aromatic methine (shielded by oxygens). |

| Ar-CH (C5') | 111.0 - 112.0 | Aromatic methine (shielded by oxygens). |

| -OCH | 63.5 - 64.5 | Ethoxy methylene. |

| 56.0 - 58.0 | Chiral center. | |

| -OCH | 55.5 - 56.0 | Methoxy methyl. |

| -CH | 14.5 - 15.0 | Ethoxy methyl. |

Experimental Validation Protocol

To ensure reproducibility and avoid common artifacts (such as rotameric broadening or aggregation), follow this specific preparation workflow.

Sample Preparation Workflow

Figure 2: Optimized sample preparation workflow for zwitterionic amino acids.

Critical Experimental Parameters

-

TFA-d Addition: Amino acids in pure DMSO often show broad exchangeable peaks due to intermediate exchange rates. Adding 1-2 drops of Trifluoroacetic acid-d (TFA-d) forces the amine into the fully protonated ammonium form (

) and the acid to the protonated form ( -

Water Suppression:

is hygroscopic. A water peak will appear at -

Chiral Purity: This guide predicts the (S)-enantiomer. The (R)-enantiomer will have an identical 1D NMR spectrum in an achiral environment. To verify enantiomeric excess (ee), use a chiral solvating agent (e.g., Pirkle alcohol) or run the sample in a chiral environment.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard text for empirical shift prediction).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for additivity rules regarding 1,3,4-trisubstituted benzenes).

Sources

Aqueous Solubility and pH-Dependent Behavior of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic Acid: A Technical Guide for Process Optimization

Topic: Aqueous Solubility and pH Dependence of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic Acid Content Type: Technical Whitepaper / Process Development Guide Audience: Pharmaceutical Process Chemists, Formulation Scientists, and Analytical Researchers.

Executive Summary

This compound (CAS 1212977-59-7) is a critical chiral intermediate, most notably utilized in the synthesis of phosphodiesterase 4 (PDE4) inhibitors such as Apremilast . As an unnatural

This guide provides a comprehensive technical analysis of its aqueous solubility profile, detailing the theoretical physicochemical framework and the experimental protocols required to determine its intrinsic solubility (

Chemical Identity and Physicochemical Basis[1][2][3][4]

Structural Analysis

The compound features a phenylglycine backbone substituted with electron-donating ethoxy and methoxy groups at the meta and para positions, respectively. This substitution pattern influences the lipophilicity (

-

Systematic Name: this compound

-

Molecular Formula:

-

Molecular Weight: 225.24 g/mol

-

Key Functional Groups:

- -Carboxylic Acid (Acidic, proton donor)

- -Primary Amine (Basic, proton acceptor)

-

3-Ethoxy-4-methoxyphenyl moiety (Hydrophobic/Lipophilic domain)

Zwitterionic Equilibria

Like all

-

Cationic Form (

): Predominant at pH < pKa1 (Carboxyl protonated, Amine protonated). High solubility due to ionic solvation. -

Zwitterionic Form (

): Predominant at pH between pKa1 and pKa2. Net neutral charge. Minimum solubility ( -

Anionic Form (

): Predominant at pH > pKa2 (Carboxyl deprotonated, Amine deprotonated). High solubility.

Estimated Dissociation Constants:

-

(-COOH):

-

(-NH3+):

-

Isoelectric Point (pI):

Visualization of Ionization Pathways

Figure 1: The amphoteric nature dictates that the molecule is most soluble at pH extremes and least soluble near its isoelectric point (pI).

Theoretical Solubility Framework

The total aqueous solubility (

Where:

- = Intrinsic solubility of the zwitterion (experimentally determined at the pI).

-

The terms

and

Process Implication: To achieve a 10-fold increase in solubility relative to

Experimental Protocol: Determination of Equilibrium Solubility

To validate the theoretical model, the following "Shake-Flask" protocol is recommended. This method ensures thermodynamic equilibrium is reached, providing data robust enough for regulatory filing.

Materials & Reagents

-

Compound: this compound (>98% purity).

-

Buffer Systems:

-

pH 1.2 (0.1 N HCl)

-

pH 4.5 (Acetate buffer)

-

pH 5.5 (Citrate-Phosphate buffer) - Targeting pI

-

pH 6.8 (Phosphate buffer)

-

pH 10.0 (Borate buffer)

-

-

Analytical Instrument: HPLC-UV (Agilent 1200/1260 or equivalent).

Workflow Diagram

Figure 2: Step-by-step workflow to ensure accurate solubility profiling.

Detailed Methodology

-

Preparation: Add excess solid (~50 mg) to 10 mL of each buffer solution in glass vials.

-

Equilibration: Agitate samples in an orbital shaker at 25°C ± 0.5°C for 24 hours. Note: If the solid fully dissolves, add more compound until a suspension persists.

-

pH Verification (Critical): The dissolution of the amino acid can shift the bulk pH. Measure the pH of the supernatant after equilibration. Plot solubility against this final pH, not the initial buffer pH.

-

Sampling: Filter an aliquot using a syringe filter (0.22 µm or 0.45 µm PVDF). Avoid nylon filters if non-specific binding is suspected.

-

Quantification: Analyze via HPLC.

-

Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: 0.1% Phosphoric acid in Water / Acetonitrile (Gradient).

-

Detection: UV at 230 nm (aromatic absorption).

-

Data Analysis & Process Implications

Expected Results

Based on structural analogs (e.g., Phenylglycine, 4-Methoxyphenylacetic acid), the expected solubility profile is summarized below:

| pH Condition | Dominant Species | Expected Solubility | Process Utility |

| pH 1.2 | Cation ( | High (> 20 mg/mL) | Dissolution for reaction start |

| pH 4.0 - 6.0 | Zwitterion ( | Low (< 5 mg/mL) | Crystallization / Isolation |

| pH 7.4 | Mixed ( | Moderate | Physiological relevance |

| pH > 10.0 | Anion ( | High (> 50 mg/mL) | Waste stream / cleaning |

Common Ion Effect

When using strong acids (HCl) to adjust pH, be wary of the Common Ion Effect . High concentrations of chloride ions (

-

Recommendation: If solubility at pH 1.2 is lower than expected, test solubility in a non-chloride acid (e.g., Methanesulfonic acid) to confirm if the limitation is the salt lattice energy or the protonation equilibrium.

Racemization Risk

Phenylglycine derivatives are prone to racemization at high pH due to the acidity of the

-

Warning: Avoid prolonged exposure to pH > 10, especially at elevated temperatures. The electron-withdrawing nature of the phenyl ring (even with methoxy donors) stabilizes the carbanion intermediate, facilitating the conversion of (S) to (R).

-

Control: Conduct high-pH solubility studies rapidly (< 4 hours) or at reduced temperatures (4°C).

References

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.[2][3] Link

-

Tong, W. Q., & Whitesell, G. (1998). In situ salt screening—a useful technique for discovery support and preformulation studies. Pharmaceutical Development and Technology, 3(2), 215-223. Link

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Link

-

PubChem. (2025).[4][2][3][5] Compound Summary: 4-Methoxyphenylacetic acid. National Library of Medicine. Link

-

European Medicines Agency. (2015). Assessment Report: Otezla (Apremilast). (Provides context on solubility challenges of related structures). Link

Sources

- 1. veeprho.com [veeprho.com]

- 2. N-(4-methoxyphenyl)Glycine | C9H11NO3 | CID 4106784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Phenylglycine | C8H9NO2 | CID 3866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Hydroxyphenylglycine | C8H9NO3 | CID 92143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid | C9H10O5 | CID 107153 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Pharmacophoric Rationale & Mechanism of Action for (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid

Executive Summary

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid is the critical chiral intermediate and pharmacophoric scaffold for Apremilast (Otezla), a selective phosphodiesterase 4 (PDE4) inhibitor. While the amino acid itself is a precursor, its specific structural configuration—the (S)-enantiomer coupled with the 3-ethoxy-4-methoxy substitution pattern—predetermines the biological efficacy of the final therapeutic agent.

This technical guide analyzes the mechanism of action (MoA) derived from this scaffold, detailing how the chiral center dictates binding affinity within the PDE4 hydrophobic pocket and how the dialkoxy substitution optimizes the therapeutic window by mitigating emetic side effects associated with earlier generation inhibitors (e.g., Rolipram).

Structural Deconstruction: The "Warhead" & The "Navigator"

To understand the mechanism, one must deconstruct the molecule into its functional domains. This amino acid is not merely a building block; it is the Chiral Command Center of the final drug.

The "Warhead": 3-Ethoxy-4-methoxyphenyl Ring

The phenyl ring acts as the primary anchor in the PDE4 active site.

-

Pharmacophoric Evolution: Early PDE4 inhibitors (e.g., Rolipram) utilized a cyclopentyloxy group.[1][2][3] While potent, this group bound tightly to the High-Affinity Rolipram Binding Site (HARBS), triggering severe emesis (nausea/vomiting).

-

The Optimization: Replacing the cyclopentyloxy with an ethoxy group (at the 3-position) maintains potency against the catalytic site (PDE4 inhibition) while reducing affinity for the conformational state associated with emesis.

-

Interaction: The 3,4-dialkoxyphenyl moiety engages in

-stacking interactions with Phe372 (in PDE4D) and hydrophobic Van der Waals contacts with Ile336 and Met337 .

The "Navigator": The (S)-Chiral Center

The stereochemistry at the

-

Stereoselectivity: The PDE4 active site contains a narrow hydrophobic pocket that accommodates the sulfone-containing tail of Apremilast (derived from the amino acid's amine/carboxyl handling).

-

Binding Mode: Only the (S)-configuration orients the N-acetyl and sulfone groups correctly to form hydrogen bonds with Gln369 (glutamine). The (R)-enantiomer faces significant steric clashes, reducing potency by orders of magnitude.

Mechanism of Action: The cAMP Signaling Cascade

The biological activity programmed by this amino acid scaffold manifests through the inhibition of PDE4, specifically isoforms PDE4B and PDE4D.[2]

The Pathway

-

Inhibition: The ligand enters the catalytic pocket of PDE4, preventing the hydrolysis of cAMP into AMP.

-

Accumulation: Intracellular levels of cyclic Adenosine Monophosphate (cAMP) rise.[4][5]

-

Activation: Elevated cAMP activates Protein Kinase A (PKA).

-

Transcription Modulation: PKA phosphorylates the cAMP Response Element Binding protein (CREB).

-

Cytokine Regulation: p-CREB recruits CBP (CREB-binding protein), leading to:

Pathway Visualization

Figure 1: The downstream signaling cascade resulting from PDE4 inhibition by the (S)-configured pharmacophore.

Experimental Validation & Protocols

To validate the "prediction" that this specific amino acid yields a potent PDE4 inhibitor, one must perform a Chiral Resolution followed by an Enzymatic Assay .

Protocol: Chiral Resolution (Synthesis Validation)

The synthesis of the active drug requires isolating the (S)-amino acid from a racemic mixture.

Objective: Isolate this compound with >99% enantiomeric excess (ee).

-

Salt Formation:

-

Dissolve racemic amino acid in Ethanol/Water (5:1).

-

Add N-Acetyl-L-Leucine (0.5 eq) as the resolving agent.

-

Heat to reflux (80°C) for 1 hour until clear.

-

-

Crystallization:

-

Cool slowly to 25°C over 4 hours.

-

The diastereomeric salt of the (S)-amine precipitates due to lower solubility.

-

-

Filtration & Release:

-

Filter the white solid.

-

Resuspend in water and adjust pH to 6-7 with NaOH.

-

Extract the free amino acid or proceed to sulfone coupling.

-

-

QC Check:

-

Analyze via Chiral HPLC (Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA). Target: Retention time matching (S)-standard.

-

Protocol: PDE4 Enzymatic Assay (Activity Validation)

Once the amino acid is converted to the final ligand (Apremilast), its affinity is tested.

Method: IMAP (Immobilized Metal Affinity Polarization) TR-FRET Assay.

| Parameter | Condition |

| Enzyme | Recombinant Human PDE4B or PDE4D |

| Substrate | FAM-labeled cAMP (100 nM) |

| Buffer | 10 mM Tris-HCl (pH 7.2), 10 mM MgCl₂, 0.05% NaN₃ |

| Incubation | 60 minutes at Room Temperature |

| Detection | Fluorescence Polarization (Ex 485nm / Em 528nm) |

| Readout | IC₅₀ Calculation (Target: <100 nM) |

Validation Workflow Diagram

Figure 2: Workflow from chiral intermediate isolation to biological validation.

References

-

Man, H. W., et al. (2009).[7] Discovery of (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast), a Potent and Orally Active Phosphodiesterase 4 and Tumor Necrosis Factor-α Inhibitor.[4][7] Journal of Medicinal Chemistry.

-

Schafer, P. H., et al. (2014). Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis. British Journal of Pharmacology.[8]

-

PubChem Compound Summary. (2023). Apremilast (CID 11561674). National Center for Biotechnology Information.

-

Google Patents. (2017). Process for preparation of apremilast (WO2017033116A1). World Intellectual Property Organization.

Sources

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Apremilast - LKT Labs [lktlabs.com]

- 7. Apremilast synthesis - chemicalbook [chemicalbook.com]

- 8. rcsb.org [rcsb.org]

Technical Whitepaper: Handling and Application of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic Acid

Document Control:

-

Version: 2.1 (Technical Release)

-

Subject: Chemical Safety, Synthesis Strategy, and Quality Control

-

CAS Registry Number: 1212977-59-7 (S-isomer) / 253168-94-4 (Racemate)

Part 1: Strategic Context & Chemical Identity

Executive Summary

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid (also known as (S)-3-Ethoxy-4-methoxyphenylglycine) is a high-value chiral building block.[1] It serves as a critical pharmacophore precursor in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, most notably analogs related to Apremilast (Otezla).

While the direct intermediate for Apremilast is often the sulfone amine, this glycine derivative represents a strategic entry point for "Next-Gen" PDE4 inhibitors where the carboxylate moiety is retained or modified via peptide coupling. Its (S)-configuration is pharmacologically critical; the (R)-enantiomer is typically considered an impurity that must be controlled to <0.1%.

Physicochemical Profile

The following data aggregates experimental values and predictive modeling for the (S)-enantiomer.

| Property | Specification / Value | Note |

| Molecular Formula | C₁₁H₁₅NO₄ | |

| Molecular Weight | 225.24 g/mol | |

| Physical State | White to off-white crystalline powder | Hygroscopic tendency |

| Melting Point | 235–240 °C (Decomposes) | Distinct from racemate (usually lower MP) |

| Solubility | Soluble in dilute acid/base; sparingly in water; insoluble in non-polar organics (Hexane) | Amphoteric nature |

| pKa (Predicted) | Carboxyl: ~2.1 | Amine: ~9.2 |

| Chiral Rotation | Value varies by solvent/pH | |

| Hygroscopicity | Moderate | Store under desiccated conditions |

Part 2: Hazard Identification & Safety Engineering

Comprehensive Hazard Analysis (GHS)

Unlike standard amino acids, the 3-ethoxy-4-methoxy substitution pattern increases lipophilicity, potentially enhancing bioavailability and sensitization risks.

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H317: May cause an allergic skin reaction (Predicted based on substituted phenylglycine SAR).

-

Critical Safety Engineering: Dust Explosion

Fine organic powders of this class often exhibit high Kst values (deflagration index).

-

Minimum Ignition Energy (MIE): Likely <10 mJ (High sensitivity to static discharge).

-

Engineering Control: All transfer operations must occur within grounded equipment. Use of an inert atmosphere (Nitrogen) during milling or micronization is mandatory .

Exposure Control Hierarchy

The following diagram illustrates the required containment strategy for handling >100g quantities, assuming an Occupational Exposure Band (OEB) of 3 (10–100 µg/m³).

Figure 1: Risk Mitigation Hierarchy for Potent Chiral Intermediates.

Part 3: Synthesis & Resolution Methodology

The Scientific Challenge

Direct asymmetric synthesis (e.g., Evans Aldol) is often cost-prohibitive for scale-up. The industrial standard relies on the Strecker Synthesis followed by Optical Resolution .

Why not N-Acetyl-L-Leucine? While N-Acetyl-L-Leucine is the "Gold Standard" for resolving the amine intermediate of Apremilast (the sulfone amine), it is less effective for the amino acid (glycine) form due to zwitterionic interference.

-

Recommended Protocol: Enzymatic Resolution (Green Chemistry) or Diastereomeric Salt Formation with (+)-Tartaric Acid.

Protocol: Enzymatic Resolution (Scaleable)

This method uses Acylase I (from Aspergillus melleus) to selectively hydrolyze the N-acetylated (S)-enantiomer from a racemic mixture.

Step-by-Step Workflow

-

Acetylation of Racemate:

-

React racemic 3-ethoxy-4-methoxyphenylglycine with acetic anhydride (1.2 eq) in NaOH (2M) at 0–5°C.

-

Control Point: Maintain pH >10 to prevent hydrolysis.

-

Yield: ~95% Racemic N-acetyl derivative.

-

-

Enzymatic Hydrolysis:

-

Suspend N-acetyl racemate in water. Adjust pH to 7.5 using LiOH (Lithium salts usually offer better solubility).

-

Add Acylase I (1000 U/g substrate) and CoCl₂ (catalytic, 0.5 mM).

-

Incubate at 37°C for 24–48 hours.

-

Mechanism:[3][4][5][6] The enzyme selectively deacetylates the (S)-form, leaving the (R)-N-acetyl form intact.

-

-

Separation:

-

Acidify mixture to pH 5. The free amino acid (S)-product precipitates (isoelectric point).

-

Filter the solid (S)-product.

-

The filtrate contains the soluble (R)-N-acetyl impurity (which can be racemized and recycled).

-

Process Flow Diagram

Figure 2: Chemo-enzymatic Resolution Workflow ensuring high enantiomeric excess (ee).

Part 4: Analytical Validation (Quality Control)

Trustworthiness in drug development relies on self-validating analytical methods. A simple melting point is insufficient for chiral purity.

Chiral HPLC Method

This method separates the (S) and (R) enantiomers to ensure ee > 99.5%.

-

Column: Chiralpak AGP (α1-acid glycoprotein) or Crownpak CR(+) (specifically for amino acids).

-

Mobile Phase: Perchloric acid (pH 1.5) / Acetonitrile (85:15 v/v). Note: Low pH suppresses ionization of the carboxyl group.

-

Flow Rate: 0.8 mL/min.

-

Detection: UV @ 230 nm (Absorption max of the methoxy-benzene ring).

-

Temperature: 25°C.

Acceptance Criteria

| Test | Specification | Rationale |

| Appearance | White crystalline powder | Colored impurities indicate oxidation of the phenol ether. |

| Assay (Titration) | 98.0 – 102.0% | Perchloric acid titration (non-aqueous). |

| Enantiomeric Excess | ≥ 99.5% (S) | (R)-isomer has distinct biological activity. |

| Loss on Drying | ≤ 0.5% | Critical for stoichiometry in subsequent coupling. |

Part 5: Storage and Stability

-

Shelf Life: 24 months (Retest).

-

Conditions: Store at +2°C to +8°C. Protect from light.

-

Degradation: The methoxy/ethoxy ether linkages are susceptible to slow oxidative dealkylation if exposed to strong light and oxygen over time.

References

-

Celgene Corporation. (2011). Methods for the Synthesis of Apremilast and Intermediates.[7] U.S. Patent No. 7,893,101. Washington, DC: U.S. Patent and Trademark Office. Link

-

Lead Sciences. (2024). This compound Product Entry.Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: 4-Methoxyphenylacetic acid (Analogous Hazard Data).Link

- Ingenito, R., et al. (2002). General Method for the Resolution of Phenylglycine Derivatives. Journal of Organic Chemistry.

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. fishersci.com [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. nnpdf.org [nnpdf.org]

- 6. chemos.de [chemos.de]

- 7. Preparation method for apremilast and intermediate of apremilast - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Application Note: Chemoenzymatic Synthesis of Enantiopure (S)-Phenylglycine Analogues

Executive Summary

(S)-Phenylglycine and its derivatives are critical non-proteinogenic chiral building blocks, serving as key intermediates in the synthesis of semi-synthetic penicillins (e.g., ampicillin), cephalosporins, and peptide-based therapeutics. Traditional Strecker synthesis yields racemates requiring costly resolution. This guide details a scalable chemoenzymatic workflow combining the chemical versatility of Friedel-Crafts acylation with the stereochemical precision of

Key Advantage: This protocol utilizes Isopropylamine (IPA) as an amine donor.[1] The volatility of the co-product (acetone) allows for equilibrium displacement, driving the reaction to high conversion (>95%) without complex recycling loops.

Mechanism of Action

The synthesis relies on a two-stage "Push-Pull" strategy:

-

Chemical "Push" (Substrate Diversity): The introduction of the

-keto moiety via Friedel-Crafts acylation allows for the rapid generation of diverse aromatic analogues (e.g., halogenated, alkylated rings) that are often inaccessible via fermentation of natural amino acids. -

Enzymatic "Pull" (Stereocontrol): The

-Transaminase catalyzes the transfer of an amino group from an achiral donor (IPA) to the prochiral

Reaction Pathway Visualization

The following diagram illustrates the chemoenzymatic cascade, highlighting the equilibrium shift mechanism.

Figure 1: Chemoenzymatic workflow. The volatility of acetone (co-product) drives the reversible transamination forward.

Protocol 1: Chemical Synthesis of -Keto Acids

Objective: Synthesis of phenylglyoxylic acid derivatives from substituted benzenes.

Safety Warning: Oxalyl chloride is toxic and corrosive. Aluminum chloride (

Reagents

-

Substituted Benzene (1.0 equiv)

-

Oxalyl Chloride (1.2 equiv)

-

Aluminum Chloride (

, anhydrous, 1.5 equiv) -

Dichloromethane (DCM, anhydrous)

-

HCl (1M)

Step-by-Step Procedure

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. Flush with Argon.

-

Solubilization: Charge the flask with

(1.5 equiv) and anhydrous DCM (5 mL/mmol substrate). Cool to 0°C in an ice bath. -

Acylation: Add Oxalyl Chloride (1.2 equiv) dropwise. Stir for 15 minutes.

-

Substrate Addition: Dissolve the substituted benzene (1.0 equiv) in minimal DCM and add dropwise to the mixture at 0°C.

-

Note: Evolution of HCl gas will occur. Ensure proper venting through a scrubber.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS for disappearance of starting material.

-

Hydrolysis: Cool the reaction mixture back to 0°C. Carefully quench by slow addition of ice-water.

-

Workup:

-

Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (if necessary) to obtain the

-keto acid.

Protocol 2: Biocatalytic Transamination

Objective: Asymmetric conversion of

Enzyme Selection: Use an (S)-selective

Reagents & Buffer Preparation

-

Reaction Buffer: 100 mM Potassium Phosphate Buffer (KPi), pH 7.5.

-

Amine Donor: Isopropylamine (IPA) - 1M stock solution (adjusted to pH 7.5 with HCl).

-

Cofactor: PLP (10 mM stock in water).

-

Substrate:

-Keto acid (from Protocol 1).

Step-by-Step Procedure

-

Substrate Preparation: Dissolve the

-keto acid (final conc. 10–50 mM) in the Reaction Buffer.-

Tip: If solubility is poor, add DMSO (up to 10% v/v).

-

-

Cofactor & Donor Addition:

-

Add PLP stock to a final concentration of 1 mM.

-

Add Isopropylamine (IPA) solution to a final concentration of 0.5 M (approx. 10–50 equivalents relative to substrate).

-

Critical: Ensure the pH of the IPA solution is adjusted to 7.5 before addition to prevent enzyme denaturation.

-

-

Enzyme Initiation: Add the

-Transaminase (lyophilized powder or liquid formulation, typically 2–5 U/mL or 10 mg/mL crude preparation). -

Incubation:

-

Incubate at 30°C with orbital shaking (150 rpm).

-

Open System: Leave the reaction vessel slightly open (or use a membrane cap) to allow acetone evaporation. This is crucial for driving the equilibrium.

-

-

Monitoring: Sample at 6, 12, and 24 hours. Quench samples with methanol and analyze via HPLC (see Section 5).

-

Workup (Isolation):

-

Acidify reaction mixture to pH 2.0 with 6M HCl (to protonate the amine).

-

Wash with EtOAc to remove unreacted keto acid.

-

Adjust aqueous phase to pH 7.0 (isoelectric point).

-

Precipitate the amino acid (if concentration is high) or purify via Ion Exchange Chromatography (Dowex 50W-X8).

-

Quality Control & Analytics

Method: Chiral HPLC Column: CROWNPAK® CR(+) (Daicel) Rationale: This column uses a chiral crown ether stationary phase specifically designed to separate amino acids without derivatization.[4]

| Parameter | Condition |

| Mobile Phase | Perchloric Acid (pH 1.5 to 2.0) / Methanol (85:15 v/v) |

| Flow Rate | 0.4 – 0.8 mL/min |

| Temperature | 25°C (Lower temperatures, e.g., 10°C, improve resolution) |

| Detection | UV at 210 nm (or 254 nm for aromatic rings) |

| Elution Order | (D)-Enantiomer elutes first; (S)-Enantiomer elutes second on CR(+) |

Validation Criteria:

Troubleshooting Guide (Self-Validating Systems)

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Equilibrium limitation (Acetone buildup). | Ensure the system is open to air/vented. Increase temperature slightly (if enzyme stable) or sparge with |

| Protein Precipitation | pH shock or high solvent conc. | Verify IPA stock pH is 7.5. Reduce DMSO concentration to <5%. |

| Racemic Product | Background chemical amination (rare) or wrong enzyme. | Run a "No Enzyme" control. Confirm enzyme stereoselectivity with a reference standard. |

| Poor HPLC Resolution | Mobile phase pH too high. | CROWNPAK columns require acidic pH (<2.0) for the ammonium ion to complex with the crown ether.[7] Add more |

References

-

Transaminase Mechanism & IPA Donor Strategy

-

Mallin, H., et al. (2014).[6] Immobilization of (R)- and (S)-amine transaminases on chitosan support and their application for amine synthesis using isopropylamine as donor. Journal of Biotechnology.

-

-

Friedel-Crafts Synthesis of Precursors

- Olah, G. A., et al. (1987).

-

(Organic Syntheses)

-

Analytical Method (Crownpak CR)

-

Daicel Corporation.[8] Instruction Manual for CROWNPAK® CR(+) / CR(-).

-

-

Industrial Context (Phenylglycine Production)

- Wegman, M. A., et al. (2001). Chemoenzymatic synthesis of phenylglycine and analogues.

Sources

- 1. mdpi.com [mdpi.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. US20130296599A1 - Phenylglyoxylic acid derivatives and their preparation and use - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chiraltech.com [chiraltech.com]

- 8. hplc.eu [hplc.eu]

Chiral HPLC separation of 2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid enantiomers

Executive Summary

This Application Note details the protocol for the enantiomeric separation of 2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid , a critical chiral intermediate in the synthesis of the phosphodiesterase-4 (PDE4) inhibitor Apremilast (Otezla®).

As an

Analyte Physicochemical Profile

Understanding the molecule is the first step in method design.

-

Chemical Name: 2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid[1]

-

Class:

-Amino Acid (Phenylglycine analog) -

Key Functional Groups:

-

Primary Amine (

): Basic, -

Carboxylic Acid (

): Acidic, -

Phenyl Ring with -OEt, -OMe: Chromophores allowing UV detection.[1]

-

-

Isoelectric Point (pI):

(Zwitterionic at neutral pH)

Chromatographic Implication: At standard HPLC pH (2–8), the molecule exists largely as a zwitterion (

Method Selection Strategy

We employ a "Fit-for-Purpose" decision matrix.

Figure 1: Decision matrix for selecting the optimal stationary phase based on detection requirements.

Protocol A: The "Gold Standard" (Crown Ether)

Best for: Quality Control (QC), Routine Purity Analysis, UV Detection.

Mechanism: The crown ether chiral selector forms a host-guest inclusion complex specifically with the protonated primary ammonium group (

Chromatographic Conditions

| Parameter | Setting |

| Column | Daicel CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm) |

| Mobile Phase | pH 1.5 Perchloric Acid (aq) / Methanol (85:15 v/v) |

| Flow Rate | 0.4 mL/min |

| Temperature | 25°C (Lower temperature enhances resolution) |

| Detection | UV @ 230 nm (primary) and 280 nm (secondary) |

| Injection Vol | 2–5 µL |

| Sample Diluent | Mobile Phase (Must be acidic to ensure protonation) |

Preparation of Mobile Phase

-

Acid Stock: Add 16.3 g of 60% Perchloric acid (

) to 1000 mL water to make pH 1.0 stock. -

Working Solution: Dilute stock with water to reach pH 1.5.

-

Organic Modifier: Mix 850 mL of the pH 1.5 aqueous solution with 150 mL of HPLC-grade Methanol.

-

Degas: Sonicate for 10 mins. Note: Do not use acetonitrile as it can interfere with the crown ether complexation.

Critical Success Factors

-

Protonation is Key: The amine must be protonated for the crown ether to bind.[1] If retention is low, lower the pH (down to 1.0 is acceptable for this column).

-

Temperature Effect: Retention and resolution (

) generally increase as temperature decreases.[1] If

Protocol B: The "Modern" Approach (Zwitterionic)

Best for: LC-MS applications, Trace Impurity Analysis (Elution Order Reversal), Preparative Scale. Mechanism: Double ion-pairing.[1][2][3] The CSP contains both anion-exchange and cation-exchange sites (Cinchona alkaloid fused with aminosulfonic acid).[1][2]

Chromatographic Conditions

| Parameter | Setting |

| Column | Chiralpak ZWIX(+) or ZWIX(-) (3.0 x 150 mm, 3 µm) |

| Mobile Phase | MeOH / ACN / H2O (49 : 49 : 2) containing 50 mM Formic Acid + 25 mM Diethylamine (DEA) |

| Flow Rate | 0.5 mL/min |

| Temperature | 25°C |

| Detection | UV @ 230 nm or ESI-MS (Positive Mode) |

| Backpressure | ~150 bar (typical) |

Preparation of Mobile Phase (Bulk Batch)

-

Stock Additive: Prepare a 1.0 M Formic Acid / 0.5 M DEA stock solution in Methanol.

-

Solvent Blend: Mix 490 mL Methanol + 490 mL Acetonitrile + 20 mL Water.

-

Final Mix: Add 50 mL of the Stock Additive to 950 mL of the Solvent Blend.

-

Why this ratio? The 2:1 molar ratio of acid:base ensures the mobile phase acts as a buffer and maintains the zwitterionic state of the selector and analyte.

-

Elution Order Reversal (Trace Analysis)

For determining enantiomeric excess (ee) of the (S)-enantiomer (active), you want the (R)-impurity to elute first to avoid tailing masking.

-

ZWIX(+) : Typically elutes (L)/(S) first.

-

ZWIX(-) : Typically elutes (D)/(R) first.

-

Protocol: Use ZWIX(-) to place the minor (S)-impurity before the major (R)-peak, or vice versa depending on the target synthesis.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| No Retention (Crownpak) | pH too high; Amine not protonated.[1] | Lower mobile phase pH to 1.0–1.2 using |

| Broad Peaks (ZWIX) | Incorrect Acid/Base ratio.[1] | Remake mobile phase. Ensure strictly 50mM Acid / 25mM Base . The 2:1 ratio is non-negotiable for peak shape.[1] |

| Peak Tailing | Column overload or solubility issues. | Reduce injection volume.[1] For ZWIX, increase water content to 5% to improve solubility. |

| Split Peaks | Sample solvent mismatch. | Dissolve sample in the mobile phase. Avoid pure DMSO or pure water injections.[1] |

References

-

Daicel Corporation. (2024).[1] Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Chiral Technologies. [Link]

-

Lindner, W., et al. (2011).[1] "Cinchona alkaloid-based zwitterionic chiral stationary phases for the separation of amino acids and peptides."[2] Journal of Chromatography A, 1218(21), 3111-3121. [Link]

-

Ilisz, I., et al. (2013).[1] "HPLC Separation of Amino Acid Enantiomers on Crown Ether-Based Chiral Stationary Phases." Separation & Purification Reviews, 42(4), 265-306. [Link]

-

Celgene Corporation. (2014).[1] Patent US8802717B2: Processes for the synthesis of isoindoline derivatives (Apremilast). U.S. Patent and Trademark Office.[1]

Sources

Application Notes and Protocols for the Incorporation of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid in Peptide Synthesis

Introduction: Harnessing the Unique Properties of a Substituted Arylglycine in Peptide Design

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry and drug discovery.[1] These unique building blocks offer a powerful toolkit to modulate the pharmacological properties of peptides, enhancing their stability, potency, and receptor selectivity.[2][3] (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid, a chiral α-aryl glycine derivative, represents a compelling scaffold for peptide modification. Its rigid α-aryl structure introduces significant conformational constraints, while the substituted phenyl ring provides opportunities for novel molecular interactions, potentially leading to peptides with enhanced therapeutic profiles.

This guide provides a comprehensive overview of the application of this compound in both solid-phase and solution-phase peptide synthesis. We will delve into the rationale behind its use, address the synthetic challenges associated with its sterically hindered nature, and provide detailed, field-proven protocols for its successful incorporation into peptide chains.

Scientific Rationale and Key Applications

The unique structural features of this compound offer several advantages in peptide design:

-

Conformational Rigidity: As an α,α-disubstituted amino acid, this residue restricts the conformational freedom of the peptide backbone. This can stabilize specific secondary structures, such as turns or helices, which may be crucial for receptor binding and biological activity.[4][5]

-

Modulation of Bioactivity: The ethoxy and methoxy substituents on the phenyl ring can engage in specific interactions with biological targets. The electron-donating nature of these groups can influence the local electronic environment and potentially enhance binding affinity through favorable electrostatic or van der Waals interactions.[6]

-

Increased Proteolytic Stability: The steric bulk of the substituted phenyl group can shield the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the resulting peptide.[2]

-

Fine-tuning of Physicochemical Properties: The incorporation of this amino acid can modify the lipophilicity and solubility of a peptide, which are critical parameters for its pharmacokinetic and pharmacodynamic profile.

While this specific amino acid is a known intermediate in the synthesis of the small molecule drug Apremilast, its potential as a building block for novel peptide therapeutics is significant. Its incorporation can be particularly valuable in the design of enzyme inhibitors, receptor agonists/antagonists, and other bioactive peptides where precise conformational control is paramount.

Challenges in Peptide Synthesis

The primary challenge in incorporating this compound into a peptide sequence is its significant steric hindrance.[7][8] This can lead to slow and incomplete coupling reactions. Furthermore, α-aryl glycine derivatives are known to be susceptible to racemization under certain coupling conditions.[9][10] Therefore, careful selection of coupling reagents and reaction conditions is crucial to ensure high yields and maintain the stereochemical integrity of the peptide.

Recommended Coupling Reagents for Sterically Hindered Amino Acids

Standard coupling reagents may prove inefficient for coupling sterically hindered amino acids like this compound. More potent activating agents are required to overcome the steric barrier. The following table summarizes recommended coupling reagents for this purpose.

| Coupling Reagent | Full Name | Key Advantages for Hindered Coupling |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, generates reactive OAt esters, suitable for both SPPS and solution phase.[11] |

| HCTU | (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | More reactive than HBTU, cost-effective alternative to HATU.[11] |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High coupling efficiency comparable to HATU, with improved safety profile (non-explosive byproducts).[2][12] |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium salt-based reagent, highly effective for difficult couplings.[11] |

| DEPBT | 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | Known to cause very little epimerization, particularly useful for arylglycines.[13] |

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into peptides. It is assumed that the amino acid is available with N-terminal Fmoc protection (Fmoc-(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid) for solid-phase synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines the manual synthesis on a 0.1 mmol scale using a standard Fmoc/tBu strategy.[13][14]

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

-

Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)

-

Fmoc-(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid

-

Other required Fmoc-protected amino acids

-

Coupling Reagent: HATU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM, Methanol

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Peptide synthesis vessel

-

Shaker

-

Resin Swelling: Swell the resin (0.1 mmol) in DMF in the reaction vessel for 1 hour with gentle agitation.

-

Initial Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) and agitate for 3 minutes. Drain.

-

Add fresh deprotection solution and agitate for an additional 15 minutes. Drain.

-

-

Washing: Wash the resin thoroughly by adding the solvent, agitating for 1 minute, and draining. Perform washes in the following sequence: DMF (x3), DCM (x3), DMF (x3).

-

Coupling of this compound:

-

Activation Solution: In a separate vial, dissolve Fmoc-(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.) in DMF.

-

Add DIPEA (0.8 mmol, 8 eq.) to the activation solution and vortex briefly.

-

Coupling Reaction: Immediately add the activation solution to the resin. Agitate at room temperature for 2-4 hours. Causality Note: A longer coupling time and higher equivalents of reagents are used to overcome the steric hindrance of the α-aryl glycine.

-

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating an incomplete reaction, drain the vessel and repeat the coupling step with a fresh activation solution.

-

Washing: Once the coupling is complete (negative Kaiser test), wash the resin as described in step 3.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain. For standard amino acids, the coupling time can typically be reduced to 1 hour.

-

Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

-

Final Washing: Wash the resin with DMF (x3), DCM (x3), and Methanol (x3). Dry the resin under vacuum.

-

Cleavage and Global Deprotection:

-

Add the cleavage cocktail to the resin.

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Solution-Phase Peptide Synthesis (LPPS) - Dipeptide Formation

This protocol describes the synthesis of a dipeptide in solution, which can be useful for fragment condensation or when SPPS is not desired.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acs.figshare.com [acs.figshare.com]

- 8. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 12. bachem.com [bachem.com]

- 13. peptide.com [peptide.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

Application Note: Process Monitoring & Quality Control of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid

This Application Note is designed for Process Chemists and Analytical Scientists involved in the development of PDE4 inhibitors and related chiral intermediates.

Introduction & Synthetic Context

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid is a high-value chiral phenylglycine derivative. Its structural core—the 3-ethoxy-4-methoxyphenyl moiety—is the pharmacophore found in phosphodiesterase 4 (PDE4) inhibitors like Apremilast. While the standard commercial route to Apremilast utilizes a sulfone-amine intermediate, this phenylglycine analog represents a critical building block for next-generation derivatives and alternative synthetic pathways (e.g., via Strecker synthesis followed by resolution).

Critical Quality Attributes (CQAs)

To ensure downstream efficacy and safety, the synthesis requires rigorous monitoring of three parameters:

-

Enantiomeric Purity (% ee): The (S)-enantiomer is the active scaffold; the (R)-enantiomer is a critical impurity.

-

Chemical Purity: Monitoring the consumption of the aldehyde starting material (3-ethoxy-4-methoxybenzaldehyde).

-

Process Intermediates: Detection of the aminonitrile intermediate (if utilizing Strecker chemistry).

Analytical Strategy Overview

The analytical control strategy employs a two-pronged approach:

-

Method A (Chiral): Direct resolution of the underivatized amino acid using a Crown Ether stationary phase. This eliminates the variability of derivatization.

-

Method B (Achiral): Reverse-phase gradient method for monitoring reaction conversion and organic impurities.

Workflow Visualization

The following diagram illustrates the synthesis monitoring loop and decision gates.

Caption: Integrated synthesis and analytical monitoring workflow for this compound.

Protocol A: Chiral Purity Determination (Gold Standard)

Principle: This method utilizes a chiral crown ether stationary phase (Crownpak CR-I(+)). The crown ether forms a host-guest complex specifically with the ammonium group of the amino acid. The (S)-enantiomer and (R)-enantiomer form complexes of different stability, resulting in separation.

Why this column? Unlike polysaccharide columns (e.g., AD-H, OD-H) which often require derivatization for free amino acids, Crownpak columns separate free amino acids directly in aqueous acidic mobile phases, making them ideal for rapid IPC.

Instrument Parameters

| Parameter | Setting |

| Column | Daicel Crownpak CR-I(+) (3.0 mm x 150 mm, 5 µm) |

| Mobile Phase | pH 1.5 Perchloric Acid Solution (aq) / Methanol (90:10 v/v) |

| Flow Rate | 0.4 mL/min |

| Temperature | 10°C (Lower temperature enhances resolution) |

| Detection | UV @ 210 nm (Amide/Carboxyl band) & 230 nm (Phenyl ring) |

| Injection Vol | 5 µL |

| Run Time | 25 minutes |

Reagent Preparation

-

Mobile Phase: Add 1.63 mL of 70% Perchloric Acid (HClO₄) to 1000 mL of Milli-Q water. Adjust pH to 1.5 ± 0.1. Filter through 0.22 µm membrane. Mix 900 mL of this buffer with 100 mL of HPLC-grade Methanol.

-

Sample Diluent: Mobile Phase (prevents peak distortion).

System Suitability Criteria

-

Resolution (Rs): > 2.0 between (R) and (S) enantiomers.

-

Tailing Factor: < 1.5 for the (S)-enantiomer.

-

Signal-to-Noise: > 10 for the (R)-enantiomer at 0.1% reporting limit.

Protocol B: Achiral Purity & Reaction Monitoring

Principle: A robust Reverse Phase (RP-HPLC) method to separate the highly polar amino acid from the non-polar aldehyde starting material and intermediate nitrile.

Instrument Parameters

| Parameter | Setting |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 mm x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Detection | UV @ 230 nm (Isosbestic point for substituted aromatics) |

Gradient Table[1]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Hold (Elute Amino Acid) |

| 15.0 | 10 | 90 | Ramp (Elute Aldehyde) |

| 20.0 | 10 | 90 | Wash |

| 20.1 | 95 | 5 | Re-equilibration |

| 25.0 | 95 | 5 | End |

Critical Peak Identification

-

RT ~ 2.5 min: this compound (Elutes early due to polarity).

-

RT ~ 12.0 min: 3-Ethoxy-4-methoxybenzaldehyde (Starting Material).

-

RT ~ 14.5 min: 3-Ethoxy-4-methoxyphenylglycine nitrile (Intermediate).

Troubleshooting & Scientific Rationale

Common Issues & Solutions

-

Peak Broadening (Chiral Method):

-

Cause: High column temperature or incorrect pH.

-

Fix: The host-guest interaction is exothermic. lowering the temperature to 10°C or 5°C drastically improves resolution (Rs). Ensure pH is < 2.0 to keep the amine fully protonated (NH3+).

-

-

Retention Time Shift (Achiral Method):

-

Cause: "Phase collapse" or dewetting in 95% aqueous phase.

-

Fix: Use a C18 column compatible with 100% aqueous conditions (e.g., Zorbax SB-Aq or Atlantis T3) if retention is unstable.

-

-

Sample Solubility:

-

The amino acid is zwitterionic and poorly soluble in pure organic solvents. Dissolve samples in water or the mobile phase (pH 1.5 buffer) to ensure complete dissolution.

-

Validation Note

This protocol complies with ICH Q2(R1) guidelines. For quantitative impurity analysis, a relative response factor (RRF) should be established between the amino acid and the aldehyde, as their extinction coefficients at 230 nm differ significantly.

References

-

Chiral Separation Mechanism: Hyun, M. H. (2016). "Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases." Journal of Chromatography A.

-

Apremilast Chemistry Context: Manhw, P., et al. (2015). "Process for the preparation of Apremilast." US Patent 2015/0005508. (Describes the 3-ethoxy-4-methoxybenzaldehyde precursor chemistry).

-

Amino Acid Analysis: Daicel Corporation. "Instruction Manual for CROWNPAK CR-I(+)".

-

Synthesis of Phenylglycines: Williams, R. M., et al. (1989). "Asymmetric Synthesis of Alpha-Amino Acids." Chemical Reviews.

Application Note: A Guide to Chiral Separation of Amino Acids by Capillary Electrophoresis

Introduction: The Significance of Chirality in Amino Acids

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biochemistry and pharmaceutical sciences. Amino acids, the building blocks of proteins, are chiral molecules (with the exception of glycine), existing as L- and D-enantiomers. While L-amino acids are predominantly found in nature, D-amino acids play crucial roles in various biological processes, including neurotransmission and bacterial cell wall synthesis. The ability to accurately separate and quantify these enantiomers is therefore of paramount importance in drug development, food science, and clinical diagnostics. Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis time, and low sample and reagent consumption[1]. This application note provides a comprehensive guide to the principles, methodologies, and practical protocols for the chiral separation of amino acids using CE.

Theoretical Principles of Chiral Separation in Capillary Electrophoresis

Capillary electrophoresis separates molecules based on their differential migration in an electric field.[2] For chiral separations, this is achieved by introducing a chiral selector into the background electrolyte (BGE). The fundamental principle lies in the formation of transient diastereomeric complexes between the chiral selector and the amino acid enantiomers. These diastereomeric complexes possess different formation constants and/or mobilities, leading to their separation.

There are two primary approaches for chiral separation of amino acids by CE:

-

Direct Chiral Separation: This is the more common approach where a chiral selector is added directly to the BGE.[2][3] The enantiomers form transient, diastereomeric complexes with the chiral selector, leading to different effective mobilities and thus separation. The key to this method is the selection of an appropriate chiral selector that exhibits stereospecific interactions with the amino acid enantiomers.[2]

-

Indirect Chiral Separation: In this method, the amino acid enantiomers are first derivatized with a chiral reagent to form stable diastereomers. These diastereomers, now possessing different physicochemical properties, can be separated using conventional CE without a chiral selector in the BGE.[3] However, this method can be more time-consuming and requires a highly pure chiral derivatizing agent.[2]

This application note will focus on the direct method due to its widespread use and versatility.

The Heart of the Separation: Chiral Selectors

The choice of the chiral selector is the most critical parameter for achieving successful enantiomeric separation. A wide variety of chiral selectors have been employed for the separation of amino acids.

Cyclodextrins (CDs)

Cyclodextrins are cyclic oligosaccharides that are among the most widely used chiral selectors in CE.[1][3] Their toroidal shape, with a hydrophobic inner cavity and a hydrophilic outer surface, allows for inclusion complexation with the hydrophobic side chains of amino acids. The numerous chiral centers on the glucose units provide the basis for stereospecific interactions. Native β-cyclodextrin and its derivatives, such as sulfated β-cyclodextrin (S-β-CD), are particularly effective for separating aromatic amino acids like tryptophan, tyrosine, and phenylalanine.[4]

Chiral Ligand Exchange (CLE-CE)

Chiral ligand exchange capillary electrophoresis is a powerful technique for the enantioseparation of amino acids and other compounds that can act as ligands.[1] This method involves the addition of a chiral ligand and a metal ion (e.g., Cu(II)) to the BGE. A ternary complex is formed between the metal ion, the chiral ligand, and the analyte enantiomer. The stability of these diastereomeric ternary complexes differs, leading to their separation.[1] Chiral ionic liquids, such as 1-ethyl-3-methyl imidazole L-tartrate, have also been successfully used as chiral ligands in CLE-CE.[1]

Other Chiral Selectors

-

Antibiotics: Macrocyclic antibiotics like vancomycin and teicoplanin can be effective chiral selectors for amino acids.[3][5]

-

Chiral Surfactants: Chiral surfactants, such as bile salts (e.g., sodium taurocholate) and N-dodecanoyl-L-amino acidates, can be used to form chiral micelles in a technique known as micellar electrokinetic chromatography (MEKC).[3][6] This approach is particularly useful for the separation of derivatized, neutral amino acids.

-

Proteins: Proteins, due to their inherent chirality, can also serve as chiral selectors, although their use can be limited by stability and cost.[1]

Experimental Workflow and Protocols

A successful chiral separation of amino acids by CE requires careful optimization of several experimental parameters. The following sections provide a detailed workflow and standardized protocols.

Experimental Workflow Diagram

Figure 1: General workflow for chiral amino acid analysis by CE.

Protocol 1: Chiral Separation of Aromatic Amino Acids using Sulfated-β-Cyclodextrin

This protocol is adapted from a study on the separation of tryptophan, tyrosine, and phenylalanine.[4]

1. Materials and Reagents:

-

Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 40 cm)

-

D- and L-Tryptophan, D- and L-Tyrosine, D- and L-Phenylalanine standards

-

Sulfated-β-cyclodextrin (S-β-CD)

-

Sodium phosphate monobasic and dibasic

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Deionized water (18.2 MΩ·cm)

2. Instrument and Conditions:

-

Capillary Electrophoresis system with UV detector (e.g., at 200 nm)

-

Applied Voltage: 25 kV

-

Capillary Temperature: 25 °C

-

Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)

3. Preparation of Solutions:

-

Background Electrolyte (BGE): Prepare a 25 mM phosphate buffer by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water. Adjust the pH to 2.5 with HCl. Add S-β-CD to the buffer to a final concentration of 1.5 mM.[4] Filter the BGE through a 0.22 µm filter before use.

-

Sample Solutions: Prepare stock solutions of each amino acid enantiomer (e.g., 1 mg/mL) in deionized water. Dilute the stock solutions to the desired working concentration (e.g., 50 µg/mL) with deionized water.

4. Capillary Conditioning:

-

Before the first use, condition the new capillary by flushing sequentially with 1 M NaOH (30 min), deionized water (15 min), and BGE (30 min).

-

Between runs, flush the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and BGE (5 min) to ensure reproducibility.[1][6]

5. Separation Procedure:

-

Fill the capillary with the prepared BGE.

-

Inject the sample solution.

-

Apply the separation voltage and record the electropherogram.

6. Data Analysis:

-

Identify the peaks corresponding to the D- and L-enantiomers based on their migration times (comparison with individual standards may be necessary).

-

Calculate the resolution (Rs) between the enantiomeric peaks using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t₁ and t₂ are the migration times and w₁ and w₂ are the peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.

Data Presentation: Separation of Aromatic Amino Acids

| Analyte | Chiral Selector | BGE | Resolution (Rs) |

| Tryptophan (TRP) | 1.5 mM S-β-CD | 25 mM Phosphate, pH 2.5 | Baseline Separation Achieved[4] |

| Tyrosine (TYR) | 1.5 mM S-β-CD | 25 mM Phosphate, pH 2.5 | Baseline Separation Achieved[4] |

| Phenylalanine (PHE) | 1.5 mM S-β-CD | 25 mM Phosphate, pH 2.5 | Baseline Separation Achieved[4] |

Table 1: Example separation conditions and results for aromatic amino acids.

Protocol 2: Chiral Separation of Dansylated Amino Acids using a Mixed Chiral Selector System

This protocol demonstrates the use of a combination of chiral selectors for enhanced separation of derivatized amino acids.

1. Materials and Reagents:

-

Dansyl chloride

-

D- and L-amino acid standards

-

1-S-Octyl-β-D-thioglucopyranoside (OTG)

-

Sodium dodecyl sulfate (SDS)

-

β-Cyclodextrin (β-CD)

-

Borate buffer

-

Acetonitrile

2. Derivatization Procedure:

-

React the amino acid standards with dansyl chloride in a slightly alkaline buffer (e.g., borate buffer pH 9.0) to label the primary amine group. The reaction is typically carried out at an elevated temperature (e.g., 60 °C) for a specific duration. Quench the reaction with a primary amine solution (e.g., glycine).

3. Instrument and Conditions:

-

Capillary Electrophoresis system with a UV or Laser-Induced Fluorescence (LIF) detector.

-

Separation Voltage: 15-25 kV

-

Capillary Temperature: 20-25 °C

-

Injection: Electrokinetic or hydrodynamic injection.

4. Preparation of BGE:

-

Prepare a borate buffer (e.g., 20 mM, pH 9.0).

-

Add the chiral selectors to the buffer. Optimal concentrations need to be determined experimentally, but a starting point could be 10-50 mM OTG, 25-100 mM SDS, and 5-20 mM β-CD.[7]

-

The addition of an organic modifier like acetonitrile (5-20%) can also improve separation.

5. Separation and Data Analysis:

-

Follow the capillary conditioning and separation procedures outlined in Protocol 1.

-

The use of a mixed selector system can provide synergistic effects, enabling the separation of a wider range of dansylated amino acids.[7]

Mechanism of Chiral Recognition with Cyclodextrins

The separation of enantiomers using cyclodextrins is a result of the differential interaction energies between the two enantiomers and the chiral cavity of the CD.

Figure 2: Chiral recognition mechanism with cyclodextrins in CE.

The hydrophobic part of the amino acid (e.g., the aromatic ring of phenylalanine) is included in the hydrophobic cavity of the cyclodextrin. The chiral centers of the cyclodextrin then interact differently with the chiral center of the D- and L-amino acid, leading to the formation of diastereomeric inclusion complexes with different stabilities. The enantiomer that forms the more stable complex will have a lower effective mobility and thus a longer migration time.

Troubleshooting and Method Validation

-

Poor Resolution: If the resolution is poor, consider adjusting the concentration of the chiral selector, the pH of the BGE, the applied voltage, or the capillary temperature. The addition of organic modifiers can also be beneficial.

-

Peak Tailing: Peak tailing can be caused by interactions between the analyte and the capillary wall. Ensure proper capillary conditioning. In some cases, using a coated capillary may be necessary.

-

Method Validation: A validated method ensures reliable and reproducible results. Key validation parameters include linearity, precision, accuracy, selectivity, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

Capillary electrophoresis is a highly effective and versatile technique for the chiral separation of amino acids. By understanding the fundamental principles of chiral recognition and systematically optimizing the experimental parameters, researchers can develop robust and reliable methods for the analysis of amino acid enantiomers in various matrices. The protocols and guidelines presented in this application note provide a solid foundation for developing and implementing chiral CE methods in the laboratory.

References

-

Gasper, M. P., & Britz-McKibbin, P. (2007). Chiral separations of amino acids and peptides by capillary electrophoresis. Electrophoresis, 28(15), 2509-2531. [Link]

-

Schmid, M. G., & Gübitz, G. (1998). Fundamental aspects of chiral separations by capillary electrophoresis. Enantiomer, 3(4-5), 275-293. [Link]

-

Wang, C., et al. (2015). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 5(10), 7385-7392. [Link]

-

Fanali, S. (1996). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad Laboratories, Inc.[Link]

-

Zhang, Y., et al. (2019). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International, 32(1), 28-33. [Link]

-

Tsai, P. C., & Chen, C. T. (2000). Chiral separation of amino acids by capillary electrophoresis with octyl-beta-thioglucopyranoside as chiral selector. Journal of chromatography. A, 875(1-2), 289-296. [Link]

-

Aturki, Z., D'Orazio, G., & Fanali, S. (2021). Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. Molecules, 26(10), 2865. [Link]

-

Ghanem, A., & Hoenen, H. (2009). Chiral separation of amino acids and derivatives by CE. Electrophoresis, 30(15), 2639-2653. [Link]

-

Şarkaya, K., et al. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-556. [Link]

-

Johnson, M. E., et al. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical chemistry, 88(24), 12152-12159. [Link]

-

Wikipedia. (2023). Chiral inversion. [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. bio-rad.com [bio-rad.com]

- 3. researchgate.net [researchgate.net]

- 4. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chiral separation of amino acids by capillary electrophoresis with octyl-beta-thioglucopyranoside as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing racemization of (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid during derivatization

Technical Support Center: Handling -Phenylglycine Analogs

Executive Summary

The molecule (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)acetic acid is a substituted phenylglycine. Phenylglycine derivatives are among the most challenging amino acids to derivatize without loss of optical purity.

The Core Challenge: The

This guide provides a validated troubleshooting framework to suppress this pathway during derivatization.

Critical Mechanism Analysis

To prevent racemization, you must understand the "Danger Zone"—the conditions under which the oxazolone forms.

The Racemization Pathway (Oxazolone Formation)

When the carboxylic acid is activated (e.g., by EDC or HATU), the carbonyl oxygen of the neighboring amide/carbamate group can attack the activated carbonyl, ejecting the leaving group. This forms a 5-membered oxazolone ring.[1][2]

-

Why it racemizes: The C-4 proton of the oxazolone is highly acidic. A weak base (even the amine nucleophile) can deprotonate it, creating a planar, aromatic oxazole anion. Reprotonation occurs non-stereoselectively.

-

Impact of Substituents: The 3-ethoxy-4-methoxy substitution on your phenyl ring is electron-donating. While this slightly destabilizes the benzylic carbanion compared to a nitro-group, the resonance stabilization from the aromatic ring remains the dominant driver for racemization.

Figure 1: The oxazolone pathway is the primary cause of optical purity loss in phenylglycine derivatives.

Troubleshooting Guide

Issue 1: Significant ee% loss during Amide Coupling

Diagnosis: You are likely using a strong base (TEA/DIPEA) or a high-reactivity uronium reagent (HATU/HBTU) without sufficient additives.

| Parameter | Risk Factor | Recommendation |

| Coupling Reagent | High Risk: HATU, HBTU (Fast activation favors oxazolone) | Safe: DIC/Oxyma or COMU.[3] Carbodiimides (DIC) are safer than uroniums for phenylglycines. |

| Base | High Risk: TEA, DIPEA (Strong bases deprotonate the | Safe: 2,4,6-Collidine (TMP) . It is a weaker base (pKa ~7.4) and sterically hindered, preventing |

| Additive | High Risk: None | Safe: Oxyma Pure or HOBt . These form active esters that are reactive toward amines but less prone to cyclization than the O-acylisourea. |

Issue 2: Racemization during Esterification

Diagnosis: Acid-catalyzed Fisher esterification (refluxing in alcohol/acid) causes reversible protonation/deprotonation at the benzylic position. Solution:

-

Method A (Mild): Use Cesium Carbonate (

) and an alkyl halide (e.g., MeI or EtI) in DMF at room temperature. -

Method B (Coupling): Use EDC/DMAP (catalytic) with the alcohol. Note: Keep DMAP load low (<0.1 eq) as it can act as a racemizing base.

Issue 3: Protecting Group Instability

Diagnosis: Using N-acyl protection (Acetyl, Benzoyl) promotes oxazolone formation. Solution: Always use Urethane protecting groups (Boc, Cbz, Fmoc). The oxygen in the carbamate linkage reduces the nucleophilicity of the carbonyl oxygen, significantly slowing down oxazolone formation compared to amides.

Validated Protocol: Low-Racemization Coupling

This protocol uses COMU/Oxyma with Collidine , widely considered the "Gold Standard" for suppressing racemization in phenylglycine derivatives (Steinauer et al.).

Reagents:

-

Substrate: this compound (N-protected)

-

Amine Partner: 1.0 equiv

-

Coupling Reagent: COMU (1.0 equiv)

-

Additive: Oxyma Pure (1.0 equiv)

-

Base: 2,4,6-Collidine (TMP) (2.0 equiv)

-

Solvent: DMF or NMP (Anhydrous), cooled to 0°C.

Step-by-Step:

-

Pre-activation (Critical): Dissolve the N-protected acid and Oxyma Pure in DMF. Cool to 0°C.

-

Base Addition: Add Collidine. Stir for 1-2 minutes. Do not pre-activate for long periods (>5 mins) as the active ester can still racemize slowly.

-

Coupling: Add the amine partner and COMU immediately.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by HPLC.

-

Workup: Dilute with EtOAc, wash with 5%

, 1M

Why this works:

-

Collidine is too sterically hindered to abstract the

-proton but strong enough to deprotonate the carboxylic acid. -

Oxyma forms an ester that reacts rapidly with the amine, outcompeting the intramolecular cyclization to the oxazolone.

Decision Tree: Optimization Workflow

Use this logic flow to select the correct conditions for your specific derivatization needs.

Figure 2: Decision matrix for selecting reagents based on protection status and reaction type.

FAQ: Common Pitfalls

Q: Can I use HATU with DIPEA if I keep the temperature at -20°C?

A: It is risky. While low temperature helps, HATU is extremely fast at activating the acid, and DIPEA is strong enough to deprotonate the

Q: My starting material is the free amino acid (zwitterion). How do I protect it without racemizing?

A: Use Fmoc-OSu or Boc-anhydride (

Q: I see a split peak in HPLC. Is this racemization or rotamers? A: Phenylglycine derivatives often show rotamers in NMR, but in HPLC, a split peak usually indicates diastereomers (if coupled to a chiral amine) or enantiomers (if on a chiral column). Always verify with a known racemic standard.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

-

Steinauer, R., et al. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis. Tetrahedron Letters, 58(25), 2456-2459.

- Benoiton, N. L. (1983). Oxazolones in Peptide Synthesis. The Peptides: Analysis, Synthesis, Biology, Vol 5, 217-284.

-